(E)-2-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethenesulfonamide
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Overview
Description
(E)-2-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The synthesis begins with the preparation of the piperidine derivative. This can be achieved through the reaction of piperidine with thiophen-3-ylmethyl chloride under basic conditions.
Coupling with Ethenesulfonamide: The piperidine derivative is then coupled with ethenesulfonamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-2-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethenesulfonamide moiety can be reduced to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases, including cancer and neurological disorders.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique combination of aromatic and heterocyclic structures makes it a versatile component in material science.
Mechanism of Action
The mechanism of action of (E)-2-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- **1-(2-chlorophenyl)-N-((1-(thiophen-3-yl)methyl)piperidin-4-yl)methyl)methanesulfonamide
- N-(1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide
Uniqueness
(E)-2-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethenesulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(E)-2-phenyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S2/c22-25(23,13-9-17-4-2-1-3-5-17)20-14-18-6-10-21(11-7-18)15-19-8-12-24-16-19/h1-5,8-9,12-13,16,18,20H,6-7,10-11,14-15H2/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVSGELKVNDZMD-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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